4-(5-Bromothiophen-2-yl)pyridine
Overview
Description
4-(5-Bromothiophen-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromothiophene moiety.
Preparation Methods
The synthesis of 4-(5-Bromothiophen-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, halide (such as 5-bromothiophene-2-boronic acid), palladium catalyst, base (e.g., potassium carbonate)
Solvent: A polar solvent like dimethylformamide or tetrahydrofuran
Temperature: Typically around 80-100°C
Reaction Time: Several hours to ensure complete conversion
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(5-Bromothiophen-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: Besides Suzuki–Miyaura coupling, it can participate in other palladium-catalyzed coupling reactions, such as Heck and Sonogashira couplings.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . Major products formed depend on the specific reaction and conditions but often involve the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Organic Synthesis: As a building block for more complex molecules in synthetic chemistry.
Drug Discovery: Its structural properties make it a candidate for the development of new pharmaceuticals.
Material Science: Used in the synthesis of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 4-(5-Bromothiophen-2-yl)pyridine in chemical reactions typically involves the activation of the bromine atom by a palladium catalyst, followed by the formation of a new carbon-carbon bond through transmetalation and reductive elimination steps . This process allows for the efficient formation of complex organic molecules.
Comparison with Similar Compounds
Similar compounds to 4-(5-Bromothiophen-2-yl)pyridine include other brominated thiophene derivatives and pyridine-based compounds. For example:
5-Bromothiophene-2-boronic acid: Used in similar coupling reactions.
2-(5-Bromothiophen-2-yl)pyridine: Another brominated thiophene-pyridine compound with slightly different properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLQDMVQUWKFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569854 | |
Record name | 4-(5-Bromothiophen-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164936-60-1 | |
Record name | 4-(5-Bromothiophen-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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